Acétate de taraxastérol

Vue d'ensemble

Description

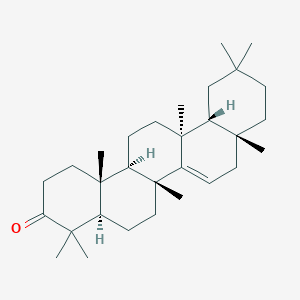

L'acétate de taraxastérol, également connu sous le nom d'acétate de taraxérol, est un produit naturel appartenant à la classe des triterpénoïdes. On le trouve principalement dans la plante commune du pissenlit (Taraxacum officinale). Sous forme solide cristalline, il apparaît incolore ou légèrement jaune et possède une odeur distincte. À température ambiante, il est insoluble dans l'eau mais soluble dans des solvants organiques tels que l'éthanol et le diméthylsulfoxyde (DMSO) .

Applications De Recherche Scientifique

Anti-Inflammatory Activity: It exhibits a broad spectrum of anti-inflammatory effects .

Preventive and Therapeutic Effects: In animal and cellular models, taraxasterol has shown significant preventive and therapeutic effects against various ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases .

Mécanisme D'action

Taraxasterol acetate, also known as Taraxasteryl acetate, is a bioactive triterpenoid found in dandelion, a member of the family Asteraceae . This compound has been shown to have significant preventive and therapeutic effects in various ailments, including liver damage, gastritis, colitis, arthritis, pneumonia, tumors, and immune system diseases .

Target of Action

Taraxasterol acetate primarily targets RNF31 , a protein that functions as an oncogene . RNF31 overexpression has been associated with poorer survival in colorectal cancer patients . Taraxasterol acetate also interacts with p53 , a protein that plays a crucial role in preventing cancer .

Mode of Action

Taraxasterol acetate inhibits cell growth by promoting the degradation of RNF31 protein through the activation of autophagy . It also alleviates p53 degradation, which is inhibited by MG132 . A series of co-immunoprecipitation assays revealed that RNF31 interacts with p53 and promotes p53 ubiquitination and degradation .

Biochemical Pathways

Taraxasterol acetate affects several biochemical pathways. It inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury . It also impacts several aspects of inflammatory action by reducing the levels of inflammatory cytokines, including TNF-α and IL-6, and reducing serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .

Pharmacokinetics

More animal and clinical studies are required to understand the metabolism, bioavailability, and safety of taraxasterol acetate .

Result of Action

Taraxasterol acetate suppresses cell proliferation and boosts cell apoptosis . It has anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It may also have effects on inhibiting the inflammatory response induced by glial cells and potentially protective effect on neuronal death caused by abnormal activation of glial cells in neurodegenerative diseases .

Action Environment

The action of taraxasterol acetate can be influenced by environmental factors. For instance, the plant dandelion, which is a source of taraxasterol, is widely distributed in the warmer temperate zones of the Northern Hemisphere . The production of taraxasterol in transgenic tobacco plants was found to be different among leaf, stem, and root .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Taraxasterol acetate has been reported to exhibit anti-inflammatory, anti-oxidative, and anti-carcinogenic properties . It interacts with various enzymes and proteins, such as the CYP2E1/Nrf2/HO-1 pathway, to inhibit oxidative stress . The compound also plays a central role in the regulation of inflammatory signaling pathways by acting on kinases and transcription factors, such as NF-κB, c-Jun, c-Fos, and nuclear factor of activated T cell (NFAT), and by inhibiting the production of IL-1β and TNF-α .

Cellular Effects

Taraxasterol acetate has been shown to significantly inhibit the proliferation of tumor cells . It promotes apoptosis and reduces cell migration and angiogenesis . In colorectal cancer, it targets the RNF31/p53 axis to inhibit cell proliferation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Taraxasterol acetate exerts its effects at the molecular level through various mechanisms. It facilitates RNF31 degradation by activating autophagy . It also interacts with p53 and promotes p53 ubiquitination and degradation . Moreover, it inhibits oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway .

Temporal Effects in Laboratory Settings

The effects of Taraxasterol acetate change over time in laboratory settings. It has been observed that Taraxasterol acetate significantly inhibits the proliferation of ovarian cancer cells, promotes apoptosis, and reduces cell migration and angiogenesis .

Dosage Effects in Animal Models

In animal models, the effects of Taraxasterol acetate vary with different dosages. Studies have shown that Taraxasterol (2.5–10 mg/kg) inhibited oxidative stress by increasing the activity of the CYP2E1/Nrf2/HO-1 pathway in animal models of ethanol and high-fat diet-induced liver injury .

Metabolic Pathways

Taraxasterol acetate is involved in various metabolic pathways. It is synthesized by the cyclization of 2,3-oxidosqualene . It interacts with various enzymes and cofactors, including those involved in the CYP2E1/Nrf2/HO-1 pathway .

Méthodes De Préparation

La méthode générale de préparation de l'acétate de taraxastérol implique l'extraction de la plante de pissenlit. Voici les étapes :

Extraction : Le matériel végétal du pissenlit est ajouté à un solvant organique approprié (par exemple, l'éthanol).

Extraction ou Infusion : Le mélange est soumis à une extraction ou une infusion pour obtenir l'extrait brut.

Évaporation du solvant : Le solvant est évaporé pour obtenir un extrait concentré.

Purification supplémentaire : Des étapes de purification supplémentaires (telles que l'extraction par solvant ou la chromatographie) sont effectuées pour isoler l'this compound.

Analyse Des Réactions Chimiques

L'acétate de taraxastérol peut subir diverses réactions chimiques :

Oxydation : Il peut subir des réactions d'oxydation.

Réduction : Des réactions de réduction sont possibles.

Substitution : Des réactions de substitution peuvent se produire. Les réactifs et les conditions courants utilisés dans ces réactions dépendent de la transformation spécifique. Les principaux produits formés à partir de ces réactions comprennent des dérivés de l'this compound.

4. Applications de la recherche scientifique

Activité anti-inflammatoire : Il présente un large spectre d'effets anti-inflammatoires .

Effets préventifs et thérapeutiques : Dans les modèles animaux et cellulaires, le taraxastérol a montré des effets préventifs et thérapeutiques significatifs contre divers maux, notamment les lésions hépatiques, la gastrite, la colite, l'arthrite, la pneumonie, les tumeurs et les maladies du système immunitaire .

5. Mécanisme d'action

Le mécanisme exact par lequel l'this compound exerce ses effets est encore un domaine de recherche en cours. Il implique probablement des interactions avec des cibles moléculaires et des voies de signalisation dans les cellules.

Comparaison Avec Des Composés Similaires

L'acétate de taraxastérol peut être comparé à d'autres composés apparentés. Bien que je n'aie pas une liste spécifique de composés similaires, son caractère unique réside dans son origine naturelle et ses activités biologiques diverses.

N'oubliez pas que des précautions de sécurité doivent être prises lors de la manipulation de l'this compound en raison de ses propriétés chimiques. Une bonne ventilation et des mesures de protection sont essentielles lors de son utilisation.

Propriétés

IUPAC Name |

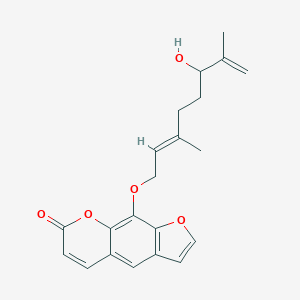

[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6426-43-3 | |

| Record name | Taraxasteryl acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6426-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taraxasteryl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TARAXASTEROL ACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Taraxasteryl acetate, also known as Taraxasterol acetate, has a molecular formula of C32H52O2 and a molecular weight of 468.77 g/mol. [, , , , ]

A: Researchers utilize a variety of spectroscopic techniques to characterize Taraxasteryl acetate, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). [, , , , , ]

A: Taraxasteryl acetate is found in various plant species, including Echinops echinatus [], Scorzonera veratrifolia [], Scolymus hispanicus [], Pluchea indica [], Sonchus asper [], Podospermum species [], Pergularia tomentosa [], Cynara cardunculus [], Vernonia chalybaea [], Laggera pterodonta [], Lactuca raddeana [], Gochnatia polymorpha subsp. floccosa [], Echinops spinosissimus subsp. spinosus [], Taraxacum mongolicum [], Cirsium setosum [], Echinops gmelini [], Hemistepta lyrata [], Youngia japonica [], Ceropegia driophila [], Elateriospermum tapos [], Gnaphalium affine [], Ligularia xanthotricha [], Rumex hastatus [], Cynanchum officinale [], Cirsium leucopsis [], Carduus getulus [], Centipeda minima [], Seriphidium terrae-albae [], Ainsliaea glabra [], Hibiscus trionum [], Calotropis gigantea [], Inula britannica subsp. japonica [], Crepis tectorum [], Crepis turczanilwii [], and Inula viscosa [].

A: The yield of Taraxasteryl acetate varies depending on the plant species, extraction method, and plant part used. For instance, the benzine extract of Sonchus asper can yield up to 21% Taraxasteryl acetate. [] The n-hexane extract of Echinops spinosissimus subsp. spinosus flower heads showed Taraxasteryl acetate as a major terpenoid component. []

A: Studies have shown that Taraxasteryl acetate exhibits various biological activities, including anti-inflammatory [, , , ], antibacterial [, ], and potential chemoprotective/chemopreventive effects. [] Research suggests a possible lithuretic activity for this compound. [] It also demonstrates a preventive effect on experimental hepatitis in vivo. []

A: Although the exact mechanism is still under investigation, studies suggest that Taraxasteryl acetate may exert its anti-inflammatory effect by inhibiting peritoneal leukocyte infiltration, a key process in the inflammatory response. [] Further research is needed to fully understand its molecular targets and downstream effects.

ANone: Limited information is available regarding the stability of Taraxasteryl acetate under different conditions. Future research should focus on assessing its stability profile under various temperature, pH, and storage conditions. This information is crucial for developing stable formulations with optimal shelf-life.

A: High-performance liquid chromatography (HPLC) is commonly employed for both qualitative and quantitative analysis of Taraxasteryl acetate in plant extracts and formulations. [] Gas Chromatography coupled with Mass Spectrometry (GC-MS) is another valuable tool for identifying and quantifying this compound. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-bromophenyl)methylideneamino]-4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B197960.png)

![methyl (1S,4aR,5S,8aR)-5-[(E)-5-acetyloxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B198023.png)

![2-[[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-3,4-dihydro-2H-chromen-7-yl]oxy]oxane-3,4,5-triol](/img/structure/B198087.png)

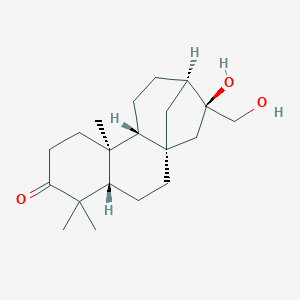

![[(3S,4aR,6aR,6bS,8aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B198114.png)